2-(3,4-dihydro-2H-1-benzopyran-8-yl)acetic acid

Medicinal chemistry Physicochemical profiling QSAR

2-(3,4-Dihydro-2H-1-benzopyran-8-yl)acetic acid (CAS 933703-98-1) is a regioisomerically pure chroman-8-yl acetic acid building block for medicinal chemistry. QSAR studies show 8-position substitution critically modulates 5-HT1A receptor affinity, making it non-interchangeable with 6- or 7-yl isomers. Its rigid scaffold (2 rotatable bonds), LogP 1.7–1.94, TPSA ~47 Ų, and pKa 4.36 provide a predictable profile for pH-dependent solubility tuning. Ideal for kinase and GPCR ligand discovery where pre-organization and ligand efficiency are paramount. ≥95% purity ensures reproducible SAR for hit-to-lead optimization.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
CAS No. 933703-98-1
Cat. No. B6612723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-dihydro-2H-1-benzopyran-8-yl)acetic acid
CAS933703-98-1
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESC1CC2=C(C(=CC=C2)CC(=O)O)OC1
InChIInChI=1S/C11H12O3/c12-10(13)7-9-4-1-3-8-5-2-6-14-11(8)9/h1,3-4H,2,5-7H2,(H,12,13)
InChIKeyJUDJGBSPCAJZJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Dihydro-2H-1-benzopyran-8-yl)acetic acid (CAS 933703-98-1): Chemical Identity, Computed Properties, and Procurement Baseline


2-(3,4-Dihydro-2H-1-benzopyran-8-yl)acetic acid (CAS 933703-98-1) is a chroman‑8‑yl acetic acid derivative with the molecular formula C₁₁H₁₂O₃ and a molecular weight of 192.21 g mol⁻¹. The compound features a saturated pyran ring fused to a benzene core, positioning the acetic acid substituent at the 8‑position of the chroman scaffold. Computed physicochemical properties include a consensus LogP of 1.7–1.94, a topological polar surface area of 46.5–47 Ų, one hydrogen‑bond donor, and three hydrogen‑bond acceptors [1][2]. The combination of a rigid chroman core and a solvent‑exposed carboxylic acid makes this scaffold attractive as a building block for medicinal chemistry and agrochemical research.

Why a Generic 3,4-Dihydro-2H-1-benzopyran Acetic Acid Cannot Substitute for the 8‑Substituted Isomer


Within the 3,4-dihydro-2H-1-benzopyran (chroman) series, the position of the acetic acid moiety (C6, C7, or C8) is a critical determinant of molecular recognition, physicochemical profile, and synthetic utility. Quantitative structure–activity relationship (QSAR) studies on N‑substituted‑3,4‑dihydro‑2H‑1‑benzopyran derivatives have demonstrated that even modest positional changes on the chroman ring lead to substantial shifts in 5‑HT₁A receptor binding affinity [1]. Consequently, regioisomeric chroman‑acetic acids (e.g., 6‑yl vs. 8‑yl) are not interchangeable; each isomer presents a unique hydrogen‑bonding geometry, steric environment, and LogP/Polar Surface Area balance, directly impacting downstream biological activity, pharmacokinetic behavior, and synthetic tractability.

Quantitative Differentiation of 2-(3,4-Dihydro-2H-1-benzopyran-8-yl)acetic acid from Close Analogs


Regioisomeric Substitution Position Modulates Hydrogen‑Bond Donor–Acceptor Balance and Lipophilicity

The 8‑substituted regioisomer positions the carboxylic acid in a sterically distinct pocket relative to the pyran oxygen, creating a unique intramolecular hydrogen‑bond network that is geometrically impossible for the 6‑ or 7‑isomers. Computed descriptors highlight the distinction: the target compound exhibits a hydrogen‑bond donor count of 1, acceptor count of 3, and a consensus LogP of 1.7–1.94 with a topological polar surface area of 46.5–47 Ų [1][2]. Regioisomeric chroman‑acetic acids, while not experimentally characterized in the same study, would be predicted to display altered LogP (ΔLogP ~0.3–0.5) and PSA (ΔPSA ~2–5 Ų) based on the different local electronic environment of the ring positions [3].

Medicinal chemistry Physicochemical profiling QSAR

Carboxylic Acid Acidity (pKa) Differentiates Acetic Acid Derivative from Propanoic Acid Homolog

The predicted pKa of 4.36 ± 0.10 for 2-(3,4-dihydro-2H-1-benzopyran-8-yl)acetic acid [1] is approximately 0.4–0.5 log units lower than the predicted pKa of the homologous 3-(3,4-dihydro-2H-1-benzopyran-8-yl)propanoic acid (CAS 1531655-90-9), which is estimated at ~4.8 [2]. This difference arises from the stronger electron‑withdrawing inductive effect of the carboxylic acid group when attached directly to the chroman ring versus when separated by an additional methylene spacer.

Physicochemical profiling Reactivity Bioavailability

Rotatable Bond Count and Molecular Flexibility Influence Target Engagement Entropy

The target compound possesses only 2 rotatable bonds [1], which is fewer than the 3 rotatable bonds found in the propanoic acid analog [2]. Computational models indicate that a reduction of one rotatable bond can lower the conformational entropy penalty upon binding by approximately 0.5–1.0 kcal mol⁻¹, translating to an estimated 2–5‑fold improvement in binding affinity when the bound conformation is pre‑organized [3].

Conformational analysis Drug design Thermodynamics

Highest‑Confidence Application Scenarios for 2-(3,4-Dihydro-2H-1-benzopyran-8-yl)acetic acid Based on Verified Differentiation


Regioisomer‑Controlled SAR Exploration of 5‑HT₁A Receptor Ligands

QSAR models on N‑substituted‑3,4‑dihydro‑2H‑1‑benzopyran derivatives show that the substitution position on the chroman ring significantly modulates 5‑HT₁A affinity [1]. Using the 8‑acetic acid building block ensures the correct positional vector for the carboxylic acid, enabling systematic exploration of amide and ester derivatives with predictable SAR trends.

Fragment‑Based Lead Generation Requiring Rigid, Low‑Rotatable‑Bond Cores

With only 2 rotatable bonds, the compound offers a higher degree of pre‑organization than the propanoic acid homolog (3 rotatable bonds), potentially reducing the entropic penalty upon binding [1]. This makes it a preferred fragment for targets where ligand efficiency is paramount, such as kinases and GPCRs.

pH‑Dependent Solubility Optimization for Oral Bioavailability

The predicted pKa of 4.36 [1] means the compound is predominantly ionized at intestinal pH (~6.5–7.4). This property can be exploited to tune solubility in early‑stage lead optimization, and the acetic acid chain length (vs. propanoic) directly influences the pH‑dependent solubility profile, which is critical for in vivo formulation studies.

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